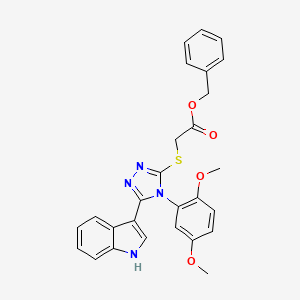

benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

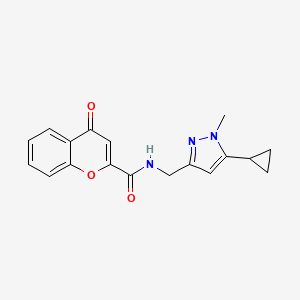

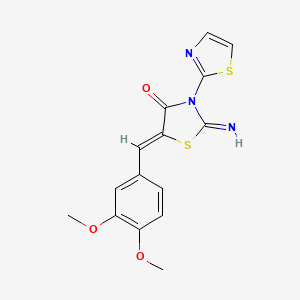

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a 1,2,4-triazole ring, an indole ring, and a thioacetate group. It also contains a 2,5-dimethoxyphenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this exact compound are not available in the retrieved data, indole derivatives are generally synthesized using various methods . For instance, a regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain similar compounds .Molecular Structure Analysis

The molecular formula of this compound is C27H24N4O4S, and its molecular weight is 500.57. The structure includes several functional groups and rings, which contribute to its chemical properties.Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

The synthesis of derivatives related to benzyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has been explored, with a focus on evaluating their antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing compounds with similar structural motifs, investigating their antioxidant activity via in vitro methods. The compounds exhibited significant antioxidant capabilities, suggesting potential applications in fields requiring antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Antitumor and Anticancer Activities

Several studies have synthesized and evaluated derivatives for antitumor and anticancer activities. For example, M. A. El-Moneim et al. (2011) explored the antitumor activities of nitrogen heterocycles, highlighting the potential of these compounds in developing new antitumor drugs (El-Moneim, El‐Deen, & El-Fattah, 2011). Similarly, Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, investigating their anticancer properties and demonstrating their efficacy against various cancer cell lines (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Corrosion Inhibition

Compounds with similar structural components have been examined for their corrosion inhibition capabilities. Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in acidic environments, revealing high inhibition efficiencies (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Molecular-Level Studies

G. Gece and S. Bilgiç (2012) performed density functional theory calculations on compounds containing methylthiophenyl moieties to analyze their zinc corrosion inhibition mechanisms, providing insights into the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of such compounds and their analogs is an active area of research, and future studies may focus on exploring their potential applications in various fields .

Propriétés

IUPAC Name |

benzyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-33-19-12-13-24(34-2)23(14-19)31-26(21-15-28-22-11-7-6-10-20(21)22)29-30-27(31)36-17-25(32)35-16-18-8-4-3-5-9-18/h3-15,28H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBQFJXHKOCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide](/img/structure/B2686631.png)

![3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2686632.png)

![N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide](/img/structure/B2686633.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)quinoxaline-2-carboxamide](/img/structure/B2686634.png)

![3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2686640.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2686643.png)

![(12Z)-12-[(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2686648.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)